molecular formula C20H14ClN5OS2 B12479725 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B12479725
M. Wt: 439.9 g/mol
InChI Key: MYOXQHUPPCDXLG-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is a complex organic compound that features a thiazole ring, a triazine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the chlorophenyl group. The triazine ring is then synthesized and attached to the thiazole ring via a sulfanyl linkage. The final step involves the acetamide formation under controlled conditions, often using reagents such as acetic anhydride and a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide: shares structural similarities with other thiazole and triazine derivatives.

    Thiazole derivatives: Known for their antimicrobial and antifungal properties.

    Triazine derivatives: Used in herbicides and as intermediates in organic synthesis.

Uniqueness

The unique combination of thiazole, triazine, and chlorophenyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H14ClN5OS2

Molecular Weight

439.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H14ClN5OS2/c21-15-8-6-14(7-9-15)17-11-28-20(23-17)24-18(27)12-29-19-22-10-16(25-26-19)13-4-2-1-3-5-13/h1-11H,12H2,(H,23,24,27)

InChI Key

MYOXQHUPPCDXLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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